molecular formula C9H8Cl2O2 B2858337 Methyl 2-chloro-3-(chloromethyl)benzoate CAS No. 1565684-13-0

Methyl 2-chloro-3-(chloromethyl)benzoate

Cat. No.: B2858337
CAS No.: 1565684-13-0
M. Wt: 219.06
InChI Key: MKIYJTHTOODQPZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(chloromethyl)benzoate (CAS 1565684-13-0) is a high-value benzoate ester derivative of strategic importance in organic synthesis and pharmaceutical research. This compound, with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol, serves as a versatile chemical building block . Its structure features both a chloro and a chloromethyl substituent on the aromatic ring, making it a key intermediate for constructing more complex molecular architectures through nucleophilic substitution and further functionalization . Researchers utilize this compound in the synthesis of various heterocyclic systems and active pharmaceutical ingredients (APIs), as evidenced by its use in preparing pyrazolo and oxazole derivatives listed among related products . It is typically supplied as a high-purity material (>97% by GC) and requires specific storage conditions to maintain stability, including a cool environment (2-8°C) under an inert atmosphere . Please note that this product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Handle with care, as it may be moisture sensitive and requires referral to the Safety Data Sheet (SDS) for proper hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-3-(chloromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIYJTHTOODQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565684-13-0
Record name methyl 2-chloro-3-(chloromethyl)benzoate
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Methyl 2 Chloro 3 Chloromethyl Benzoate: Foundational Chemical Identification

Systematic Chemical Nomenclature and Isomeric Specificity

IUPAC Designation and Structural Representation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 2-chloro-3-(chloromethyl)benzoate . This name precisely describes the molecular architecture:

Benzoate (B1203000) : Indicates the base structure is an ester of benzoic acid.

Methyl : Specifies that the ester is a methyl ester.

2-chloro : Denotes a chlorine atom is attached to the second carbon of the benzene (B151609) ring, relative to the ester group attachment point (C1).

3-(chloromethyl) : Indicates a chloromethyl group (-CH₂Cl) is bonded to the third carbon of the benzene ring.

The structure consists of a central benzene ring. At position C1, there is a methyl ester group (-COOCH₃). At the adjacent C2 position, there is a chlorine atom (-Cl), and at the C3 position, there is a chloromethyl group (-CH₂Cl).

CAS Registry Number and Unique Identifiers

While a specific CAS Registry Number for this compound is not readily found in major public databases, its molecular formula and other unique identifiers can be definitively established based on its structure. These identifiers are crucial for unambiguous referencing in chemical literature and databases.

IdentifierValue
Molecular FormulaC₉H₈Cl₂O₂
InChIInChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
InChIKeyMKIYJTHTOODQPZ-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC=CC(=C1Cl)CCl
Molecular Weight219.07 g/mol

Positional Isomerism in Chloromethylated Benzoate Esters

Positional isomerism occurs in compounds that have the same molecular formula but differ in the position of substituents on a parent structure. In the case of chloromethylated benzoate esters, the locations of the chloromethyl group (-CH₂Cl) and any other substituents on the aromatic ring can vary, leading to a range of isomers with distinct chemical and physical properties.

For instance, moving the chloromethyl group to different positions on the methyl benzoate ring results in different isomers. The properties and applications of these isomers can vary significantly; for example, para-substituted derivatives are often utilized in polymer chemistry due to their steric accessibility, while meta isomers may be favored in drug design for achieving optimal binding conformations.

Below is a comparison of the target compound with other known positional isomers of methyl chloromethylbenzoate.

Compound NameCAS Registry NumberPosition of -CH₂ClOther Substituents
This compoundNot readily available32-chloro
Methyl 3-(chloromethyl)benzoate34040-63-6 chembk.comchemicalbook.comsigmaaldrich.com3None
Methyl 4-(chloromethyl)benzoate28480-70-8 4None
Methyl 2-(chloromethyl)-3-nitrobenzoate1218910-61-2 pharmaffiliates.com23-nitro

Functional Group Analysis and Reactivity Considerations

The chemical behavior of this compound is governed by the interplay of its three key functional groups: the benzylic halide, the ester, and the aromatic chloro substituent.

Reactivity of the Benzylic Halide Moiety

The chloromethyl group (-CH₂Cl) attached to the benzene ring is known as a benzylic halide. This functional group is notably reactive. wikipedia.org Benzylic halides are effective electrophiles and are susceptible to nucleophilic substitution reactions. commonorganicchemistry.com Their reactivity is enhanced compared to simple alkyl halides because the benzene ring can stabilize the transition state of both Sₙ1 and Sₙ2 reactions.

The C-Cl bond in the benzylic position is polarized, and the carbon atom is electrophilic, making it a prime target for attack by nucleophiles. This reactivity allows the chloromethyl group to be readily converted into other functional groups, such as alcohols, ethers, nitriles, and amines, making the parent molecule a valuable intermediate in multi-step organic syntheses. wikipedia.org The high reactivity of benzylic chlorides allows them to react even with weak nucleophiles like water in a slow hydrolysis reaction. wikipedia.orgacs.org

Influence of Ester Group on Aromatic Reactivity

The methyl ester group (-COOCH₃) significantly influences the reactivity of the aromatic ring, primarily towards electrophilic aromatic substitution. The ester group acts as a deactivating group and a meta-director. msu.edu

This influence stems from two electronic effects:

Inductive Effect : The electronegative oxygen atoms in the ester group pull electron density away from the aromatic ring through the sigma bond framework, deactivating it. libretexts.orglibretexts.org

Resonance Effect : The carbonyl group (C=O) of the ester can withdraw pi-electrons from the ring through resonance. This withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and therefore the most favorable site for electrophilic attack. msu.eduyoutube.com

Simultaneously, the chlorine atom at the 2-position also influences reactivity. Halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance. libretexts.orglibretexts.org The combined deactivating effects of both the ester and the chloro substituents make the benzene ring in this compound significantly less nucleophilic than benzene itself. msu.edu

Ortho-Chloro Substituent Effects on Reactivity

The presence of a chlorine atom at the ortho position relative to the methyl benzoate group profoundly influences the reactivity of both the ester and the chloromethyl functional groups. This "ortho effect" is a combination of electronic and steric factors that modulate the molecule's chemical behavior.

Electronic Effects: The chlorine atom is strongly electronegative, leading to a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and influences the adjacent functional groups. While halogens also possess a weak electron-donating resonance effect (+R) due to their lone pairs, the inductive effect is dominant in shaping the reactivity. libretexts.org

Steric Effects: The physical size of the chlorine atom creates steric hindrance, which can impede the approach of reactants to nearby functional groups. youtube.com This is a critical factor in determining reaction pathways and rates for ortho-substituted compounds.

Impact on the Methyl Ester Group (Position 1):

The ortho-chloro substituent modifies the reactivity of the methyl ester group, particularly in reactions like nucleophilic acyl substitution (e.g., hydrolysis).

Increased Electrophilicity: The strong inductive electron withdrawal (-I) by the ortho-chloro group makes the carbonyl carbon of the ester more electron-deficient (more electrophilic). This enhances its susceptibility to attack by nucleophiles.

Steric Hindrance: The bulk of the chlorine atom can physically block or slow the approach of nucleophiles to the carbonyl carbon. youtube.com

Disruption of Planarity: Steric repulsion between the ortho-chloro group and the methyl ester group can force the ester out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization between the ring and the carbonyl group, which can, in some cases, increase the rate of reactions like acid-catalyzed hydrolysis.

Impact on the Chloromethyl Group (Position 3):

The chloromethyl group is a reactive site for nucleophilic substitution, typically proceeding via an Sₙ1 or Sₙ2 mechanism. The ortho-chloro substituent significantly deactivates this group towards both pathways.

Sₙ1 Reactivity: The formation of a benzylic carbocation is the rate-determining step in an Sₙ1 reaction. The powerful electron-withdrawing inductive effect of the nearby ortho-chloro group would strongly destabilize this positively charged intermediate, thereby significantly inhibiting or preventing reactions that proceed through an Sₙ1 mechanism.

Sₙ2 Reactivity: The Sₙ2 mechanism requires a backside attack by a nucleophile on the benzylic carbon. The ortho-chloro substituent provides considerable steric hindrance, impeding this pathway and thus decreasing the rate of Sₙ2 reactions. stackexchange.com The chlorobenzyl chlorides are generally reactive halogenated aliphatic compounds, but this reactivity is tempered by the substitution pattern. noaa.gov

Table 2: Summary of Ortho-Chloro Substituent Effects on Reactivity

Functional Group Electronic Effect of Ortho-Chloro Steric Effect of Ortho-Chloro Net Effect on Reactivity
Methyl Ester Increases carbonyl carbon electrophilicity (-I effect) Hinders nucleophilic approach; may disrupt ring-ester conjugation Complex interplay; reactivity is enhanced or diminished depending on specific reaction conditions

| Chloromethyl | Destabilizes carbocation intermediate (-I effect), inhibiting Sₙ1 | Hinders backside nucleophilic attack, inhibiting Sₙ2 | Significant deactivation towards nucleophilic substitution |

Chemical Transformations and Reaction Mechanisms of Methyl 2 Chloro 3 Chloromethyl Benzoate

Nucleophilic Substitution Reactions at the Chloromethyl Center

The chloromethyl group of Methyl 2-chloro-3-(chloromethyl)benzoate is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a wide range of nucleophiles. Benzylic halides are unique in that they can react via both S(_N)1 and S(_N)2 mechanisms. youtube.comquora.com

S(_N)1 and S(_N)2 Reaction Pathways: Theoretical and Experimental Insights

The reactivity of this compound in nucleophilic substitution reactions is governed by a delicate balance of electronic and steric factors, which dictates the preference for either an S(_N)1 or S(_N)2 pathway.

The S(_N)2 (Substitution Nucleophilic Bimolecular) pathway is generally favored for primary halides due to minimal steric hindrance. ucalgary.ca In this mechanism, a nucleophile performs a backside attack on the carbon atom bonded to the chlorine, leading to a concerted process where the new bond forms simultaneously as the carbon-chlorine bond breaks. quora.combyjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. byjus.com For this compound, the primary nature of the chloromethyl center makes it an excellent candidate for S(_N)2 reactions, particularly with strong nucleophiles in polar aprotic solvents.

Conversely, the S(_N)1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step mechanism. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride) to form a carbocation intermediate. byjus.com This is followed by a rapid attack of the nucleophile on the carbocation. Benzylic halides show high reactivity towards the S(_N)1 reaction because the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. quora.combyjus.com This pathway is favored under conditions that promote carbocation formation, such as the use of polar protic solvents and weak nucleophiles. glasp.co

The choice between these two pathways can be influenced by several factors, as detailed in the table below.

FactorFavors S(_N)1 PathwayFavors S(_N)2 PathwayRationale for this compound
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryAs a primary benzylic halide, steric hindrance is low, favoring S(_N)2. However, the potential for a resonance-stabilized carbocation allows for S(_N)1. youtube.comucalgary.ca
Nucleophile Weak nucleophiles (e.g., H(_2)O, ROH)Strong nucleophiles (e.g., CN, OH, RS)The reaction outcome is highly dependent on the nucleophile's strength. glasp.costackexchange.com
Solvent Polar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)Protic solvents can solvate the leaving group and stabilize the carbocation, promoting S(_N)1. Aprotic solvents do not hinder the nucleophile, favoring S(_N)2.
Leaving Group Good leaving group requiredGood leaving group requiredChloride is a reasonably good leaving group, permitting both pathways.

Scope of Nucleophiles and Product Diversity

The electrophilic benzylic carbon of this compound reacts with a diverse array of nucleophiles, leading to a wide variety of functionalized products. The benzylic carbon is significantly more susceptible to nucleophilic attack than the carbonyl carbon of the ester group. stackexchange.com This selectivity allows for targeted modifications at the chloromethyl position.

The table below illustrates the scope of possible reactions with different types of nucleophiles.

Nucleophile TypeExample NucleophileReagent ExampleProduct StructureProduct Name
Oxygen Hydroxide (B78521) (OH)NaOHMethyl 2-chloro-3-(hydroxymethyl)benzoate
Oxygen Alkoxide (RO)NaOCH(_3)Methyl 2-chloro-3-(methoxymethyl)benzoate
Oxygen Carboxylate (RCOO)CH(_3)COONaMethyl 3-(acetoxymethyl)-2-chlorobenzoate
Nitrogen Ammonia (NH(_3))NH(_3)Methyl 3-(aminomethyl)-2-chlorobenzoate
Nitrogen Azide (N(_3))NaN(_3)Methyl 3-(azidomethyl)-2-chlorobenzoate
Carbon Cyanide (CN)KCNMethyl 2-chloro-3-(cyanomethyl)benzoate
Sulfur Hydrosulfide (SH)NaSHMethyl 2-chloro-3-(mercaptomethyl)benzoate

Formation of Alkylation Reagents and Their Mechanisms

This compound can serve as an effective alkylating agent in Friedel-Crafts alkylation reactions. chemguide.co.uk This reaction involves the introduction of the methyl benzoate-containing alkyl group onto another aromatic ring.

The mechanism is initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)), which interacts with the chlorine of the chloromethyl group. libretexts.orgmasterorganicchemistry.com This interaction polarizes the C-Cl bond and facilitates its cleavage, leading to the formation of a resonance-stabilized benzylic carbocation. This carbocation is a potent electrophile.

Mechanism of Friedel-Crafts Alkylation:

Formation of the Electrophile: The Lewis acid (e.g., AlCl(_3)) abstracts the chloride from the chloromethyl group to form the benzylic carbocation and a complex anion (AlCl(_4)). libretexts.org

Electrophilic Attack: The electron-rich aromatic ring of a second substrate (e.g., benzene) attacks the carbocation, forming a new carbon-carbon bond and a resonance-stabilized cyclohexadienyl cation intermediate (arenium ion). libretexts.org

Deprotonation: The AlCl(_4) complex removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. chemguide.co.uk

This process results in the formation of a diarylmethane derivative, linking the two aromatic rings.

Oxidative Transformations of the Chloromethyl Group

The chloromethyl group is also amenable to oxidation, providing a synthetic route to introduce higher oxidation state functionalities, most notably carboxylic acids.

Conversion to Carboxylic Acid Functionalities

The oxidation of the benzylic chloromethyl group can yield the corresponding benzoic acid derivative. This transformation is a valuable synthetic tool for creating poly-functionalized aromatic compounds. The complete oxidation of the -CH(_2)Cl group leads to a -COOH group.

The reaction converts this compound into Methyl 2-chloro-3-carboxybenzoate . This reaction typically involves initial hydrolysis of the benzyl (B1604629) chloride to a benzyl alcohol, which is then further oxidized to the carboxylic acid. Alternatively, direct oxidation methods can be employed. organic-chemistry.org Strong oxidizing agents are generally required to drive the reaction to completion. libretexts.org

Selective Oxidation Methodologies (e.g., Potassium Permanganate)

Potassium permanganate (B83412) (KMnO(_4)) is a powerful and versatile oxidizing agent commonly used for the oxidation of alkyl groups attached to aromatic rings. libretexts.org The reaction conditions, such as temperature, pH, and solvent, are critical for achieving selective oxidation of the chloromethyl group without affecting the ester or the chloro-substituent on the ring. lookchem.com

Typically, the reaction is carried out in a basic aqueous solution with heating. The permanganate ion (MnO(_4)) attacks the benzylic carbon. The reaction proceeds through a series of steps, likely involving a benzyl alcohol and benzaldehyde (B42025) intermediate, which are rapidly oxidized further to the carboxylate salt under the strong oxidizing conditions. libretexts.org A final acidification step is required to protonate the carboxylate and yield the carboxylic acid product.

Oxidizing AgentTypical ConditionsProductNotes
Potassium Permanganate (KMnO(_4)) Basic (NaOH or Na(_2)CO(_3)), H(_2)O, HeatMethyl 2-chloro-3-carboxybenzoateA strong, non-selective oxidant. Careful control is needed to prevent hydrolysis of the methyl ester group.
Hydrogen Peroxide (H(_2)O(_2)) With catalyst (e.g., Na(_2)WO(_4)), phase-transfer agentMethyl 2-chloro-3-carboxybenzoateConsidered a greener and safer alternative to permanganate. organic-chemistry.org
Nitric Acid (HNO(_3)) Dilute, HeatMethyl 2-chloro-3-carboxybenzoateCan cause unwanted nitration of the aromatic ring as a side reaction.

The use of potassium permanganate in non-aqueous solvents like acetonitrile (B52724) has been shown to be effective for selective oxidations, potentially offering a milder route that could better preserve the ester functionality. lookchem.com

Reductive Transformations of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the C3 position is a key site for reductive transformations. The reactivity of this benzylic halide allows for several potential transformations, primarily focusing on the cleavage of the carbon-chlorine bond.

Reduction to Benzyl Alcohol Derivatives

The term "benzyl alcohol derivatives" in the context of reducing this compound can refer to two main products, depending on the reaction's selectivity. A comprehensive reduction of the entire molecule would yield (2-chloro-3-methylphenyl)methanol. This transformation involves the reduction of both the ester and the chloromethyl group. Conversely, a highly selective reaction could, in principle, transform the chloromethyl group into a hydroxymethyl group, although this is mechanistically more akin to a substitution followed by reduction of the other functionalities. The most direct reductive transformation of the chloromethyl group is its conversion to a methyl group.

Catalyst and Reagent Systems for Selective Reduction (e.g., Lithium Aluminum Hydride)

The choice of reducing agent is critical in determining the outcome of the reaction due to the presence of multiple reducible functional groups.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, Lithium Aluminum Hydride (LiAlH₄) will reduce most carbonyl compounds, including esters, as well as alkyl halides. masterorganicchemistry.comkhanacademy.org When this compound is treated with LiAlH₄, a complete reduction is expected.

The methyl ester group is reduced to a primary alcohol (-CH₂OH). masterorganicchemistry.com

The chloromethyl group is reduced to a methyl group (-CH₃). masterorganicchemistry.com

The reaction proceeds via nucleophilic attack of hydride ions (H⁻) and results in the formation of (2-chloro-3-methylphenyl)methanol.

Achieving selective reduction of only the chloromethyl group while preserving the ester is challenging and requires milder or more specialized reagents. For instance, catalytic hydrogenation with a specific catalyst might selectively cleave the benzylic C-Cl bond. Similarly, modified hydride reagents that are less reactive than LiAlH₄, such as sodium borohydride (B1222165) (which typically does not reduce esters or alkyl halides) or other specialized systems, would be necessary to target a single functional group. masterorganicchemistry.comrsc.org

Table 1: Reduction Outcomes with Different Reagent Systems

Reagent Target Functional Group(s) Expected Product Selectivity
Lithium Aluminum Hydride (LiAlH₄) Ester and Chloromethyl (2-chloro-3-methylphenyl)methanol Low
Catalytic Hydrogenation (e.g., H₂/Pd-C) Chloromethyl Methyl 2-chloro-3-methylbenzoate Potentially High

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Directing Effects of Substituents (Ester, Chlorine, Chloromethyl)

The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the existing substituents. The available positions for substitution are C4, C5, and C6.

Methyl Ester Group (-COOCH₃): This group is strongly deactivating and a meta-director. ma.edulibretexts.org It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, directing incoming electrophiles to the C5 position.

Chlorine (-Cl): As a halogen, chlorine is deactivating due to its strong electron-withdrawing inductive effect (-I). wikipedia.org However, it is an ortho, para-director because its lone pairs can donate electron density through a resonance (+M) effect, stabilizing the carbocation intermediate (arenium ion) during ortho or para attack. wikipedia.orgorganicchemistrytutor.com It directs incoming electrophiles to the C3 (blocked) and C5 positions.

Chloromethyl Group (-CH₂Cl): This group is deactivating compared to a simple methyl group due to the inductive electron withdrawal by the chlorine atom. stackexchange.com However, like other alkyl groups, it is considered an ortho, para-director. It directs incoming electrophiles to the C2 (blocked), C4, and C6 positions.

Table 2: Summary of Substituent Directing Effects

Substituent Group Position Electronic Effect Activating/Deactivating Directing Effect
-COOCH₃ C1 -I, -M Deactivating meta
-Cl C2 -I, +M Deactivating ortho, para

Considering these combined effects, the most likely position for electrophilic attack can be predicted:

Position C4: Directed ortho by the -CH₂Cl group. This position is sterically hindered by the adjacent substituents at C3 and C2.

Position C5: Directed para by the -Cl group and meta by the -COOCH₃ group. This position is electronically favored by two of the three substituents.

Position C6: Directed para by the -CH₂Cl group.

Given the strong deactivation of the entire ring, forcing conditions would be required for an EAS reaction to proceed. The C5 position is the most probable site of substitution due to the converging directing effects of the chloro and ester groups and lower steric hindrance compared to the C4 position.

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis: This reaction converts the ester into its corresponding carboxylic acid (2-chloro-3-(chloromethyl)benzoic acid) and methanol (B129727). It can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group, and deprotonation of the carbonyl regenerates the acid catalyst and yields the carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. libretexts.org A hydroxide ion (e.g., from NaOH) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling a methoxide (B1231860) ion (⁻OCH₃) as the leaving group. In the final, rapid acid-base step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid to yield a stable carboxylate salt and methanol. libretexts.org

Transesterification Reactions: This process involves the reaction of the methyl ester with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester. The reaction is an equilibrium process where one alkoxy group is substituted for another. libretexts.org The mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule serving as the nucleophile instead of water. Driving the reaction to completion often requires using a large excess of the new alcohol or removing the methanol by-product as it forms.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a primary tool for elucidating the molecular framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete structure of Methyl 2-chloro-3-(chloromethyl)benzoate.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methyl ester protons. The chemical shift (δ), integration, and multiplicity of these signals are key to structural assignment.

Aromatic Protons (H-4, H-5, H-6) : The three protons on the benzene (B151609) ring are expected to appear in the typical aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (J-coupling) provide definitive information about their relative positions. The proton at the H-4 position would likely appear as a doublet of doublets, coupled to both H-5 and H-6. The H-5 and H-6 protons would also exhibit splitting based on their coupling to adjacent protons.

Chloromethyl Protons (-CH₂Cl) : The two protons of the chloromethyl group are chemically equivalent and are expected to produce a singlet in the region of δ 4.5-5.0 ppm. The electronegative chlorine atom deshields these protons, shifting their signal downfield.

Methyl Ester Protons (-OCH₃) : The three equivalent protons of the methyl ester group are expected to appear as a sharp singlet, typically around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.9Singlet (s)3H
-CH₂Cl~4.7Singlet (s)2H
Aromatic-H~7.4-7.8Multiplet (m)3H

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Since this compound has eight carbon atoms in unique chemical environments, its ¹³C NMR spectrum is expected to show eight distinct signals.

Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded and is expected to appear at the lowest field, typically in the δ 165-170 ppm range. rsc.org

Aromatic Carbons : The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly attached to the chloro (C-2) and chloromethyl (C-3) substituents, as well as the carbon attached to the ester group (C-1), will have their resonances shifted downfield due to substituent effects. The remaining three aromatic carbons (C-4, C-5, C-6) will appear at higher field strengths within the aromatic region (δ 120-140 ppm).

Chloromethyl Carbon (-CH₂Cl) : The carbon of the chloromethyl group is expected to have a chemical shift in the range of δ 40-50 ppm.

Methyl Ester Carbon (-OCH₃) : The methyl carbon of the ester group is typically observed around δ 52-55 ppm. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃~53
-CH₂Cl~45
Aromatic-C~128-135
Aromatic-C (substituted)~135-140
C=O~166

Two-dimensional (2D) NMR experiments are powerful for confirming structural assignments by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. libretexts.orglibretexts.org For this compound, this technique would show cross-peaks between the coupled aromatic protons, confirming their connectivity and relative positions on the benzene ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It would be used to definitively assign the ¹³C signals for the methyl, chloromethyl, and protonated aromatic carbons by linking them to their corresponding, already-assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For instance, correlations would be expected between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), and between the chloromethyl protons (-CH₂Cl) and the aromatic carbons at positions C-2, C-3, and C-4.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. docbrown.info

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₈Cl₂O₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). This would result in a cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for analyzing mixtures, identifying components, and assessing the purity of a sample. In the context of this compound, GC-MS would be used to separate the target compound from any starting materials, byproducts, or isomers. amazonaws.com The retention time from the GC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, confirming the identity and purity of the eluted compound. wiley.com

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/z ValuePredicted Fragment IonFragment Lost
218/220/222[C₉H₈Cl₂O₂]⁺ (Molecular Ion)-
187/189/191[C₈H₅Cl₂O]⁺-OCH₃
169/171[C₉H₈ClO₂]⁺-Cl
159/161[C₈H₅Cl₂]⁺-COOCH₃

Note: The presence of multiple m/z values for fragments containing chlorine reflects the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within this compound. The analysis is based on the principle that molecular bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique fingerprint of the molecule.

The key functional groups in this compound and their expected characteristic absorption bands are:

Ester Group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1720-1740 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations from the ester linkage will produce strong bands in the 1100-1300 cm⁻¹ region. researchgate.net

Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are observed as a series of peaks in the 1450-1600 cm⁻¹ region.

Alkyl and Aryl Halides (C-Cl): The stretching vibrations for the C-Cl bonds are typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of two distinct C-Cl bonds (one on the ring and one on the methyl group) may lead to multiple or broadened absorption bands in this area.

Methyl Group: The C-H stretching vibrations of the methyl ester group are expected just below 3000 cm⁻¹. docbrown.info

The following table summarizes the anticipated FT-IR absorption peaks for this compound based on data from analogous compounds. docbrown.infonist.govspectrabase.com

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
< 3000C-H StretchMethyl (CH₃)
1720 - 1740C=O StretchEster
1450 - 1600C=C StretchAromatic Ring
1100 - 1300C-O StretchEster
600 - 800C-Cl StretchAryl & Alkyl Halide

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric molecular vibrations.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction provides an unambiguous determination of the molecular structure of this compound in the solid state. researchgate.net By irradiating a single, high-quality crystal with a focused beam of X-rays, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map of the unit cell, from which the exact spatial coordinates of each atom can be determined.

This technique yields precise measurements of bond lengths, bond angles, and torsion angles within the molecule. For instance, it would confirm the planarity of the benzene ring and determine the conformation of the methyl ester and chloromethyl substituents relative to the ring. nih.govresearchgate.net The resulting structural data is the gold standard for molecular structure confirmation.

Beyond defining the structure of a single molecule, single-crystal X-ray diffraction data reveals how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. nih.gov This packing is governed by a network of non-covalent intermolecular interactions.

For this compound, several types of interactions are expected to dictate its supramolecular architecture:

Dipole-Dipole Interactions: Resulting from the polar ester (C=O) and chloro (C-Cl) functional groups.

Weak Hydrogen Bonds: C-H···O and C-H···Cl interactions, where a hydrogen atom on one molecule interacts with an oxygen or chlorine atom on a neighboring molecule, are common in such structures. nih.govresearchgate.net

Halogen Interactions: The chlorine atoms can participate in Cl···Cl or C-Cl···π interactions, which are recognized as significant forces in crystal engineering. mdpi.comresearchgate.net

π–π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure. nih.gov

The comprehensive analysis of these varied and often subtle interactions is crucial for understanding the material's bulk properties, including its melting point, solubility, and polymorphism. mdpi.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of "this compound," enabling its separation from impurities and its quantification in various matrices. The selection of a specific chromatographic method is contingent on the analytical objective, such as purity assessment, reaction monitoring, or quantitative determination. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are among the most pertinent techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of "this compound." Its high resolution and sensitivity make it ideal for assessing the purity of the compound and for monitoring its formation during synthesis. A typical HPLC analysis for this analyte would employ a reverse-phase method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Detailed Research Findings:

In a reverse-phase HPLC setup, "this compound" would be separated from its starting materials, by-products, and degradation products based on their differential partitioning between the stationary and mobile phases. The nonpolar nature of the C18 stationary phase would retain the relatively nonpolar "this compound" to a greater extent than more polar impurities. The composition of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, can be optimized to achieve the desired separation. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light.

Due to the absence of specific published HPLC methods for "this compound," the following table presents a hypothetical, yet scientifically plausible, set of HPLC parameters and expected results for its analysis.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time ~ 7.5 min

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of "this compound," UPLC can provide a more detailed impurity profile in a shorter amount of time.

Detailed Research Findings:

The principles of separation in UPLC are the same as in HPLC, primarily reverse-phase chromatography for a compound of this nature. The enhanced efficiency of UPLC columns allows for the separation of closely related impurities that might co-elute in an HPLC analysis. This is particularly valuable for ensuring the high purity of "this compound" intended for use in synthesis where even trace impurities can have a significant impact on the outcome. The faster analysis times offered by UPLC also make it well-suited for high-throughput screening and reaction monitoring.

Given the lack of specific published UPLC methods for "this compound," the following table outlines a representative UPLC method and anticipated results.

Table 2: Representative UPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 90% B over 3 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV at 254 nm
Expected Retention Time ~ 2.1 min

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is highly valuable for the qualitative analysis of "this compound." It is predominantly used for monitoring the progress of chemical reactions, identifying the presence of the compound in a mixture, and for determining the appropriate solvent system for a preparative column chromatography separation.

Detailed Research Findings:

In a typical TLC analysis of "this compound," a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, which is a mixture of organic solvents. The mobile phase ascends the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the compound is then visualized, typically under UV light, and its retention factor (Rf) is calculated. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 3: Plausible TLC Parameters for the Analysis of this compound

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (4:1)
Development In a saturated chamber
Visualization UV light (254 nm)
Expected Rf Value ~ 0.45

Computational Chemistry and Theoretical Modeling of Methyl 2 Chloro 3 Chloromethyl Benzoate

Reaction Mechanism Elucidation via Computational Pathways

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Once a potential reaction is proposed, for instance, the hydrolysis of the ester group or substitution at the chloromethyl group, computational methods are used to locate the transition state (TS) for that specific reaction. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are employed to find the saddle point on the potential energy surface that corresponds to the TS. Following the localization of the TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species and providing a detailed view of the geometric changes throughout the reaction.

While the potential energy surface describes the energy of the system based on atomic positions, the Gibbs free energy surface provides a more complete picture of reaction feasibility under real-world conditions by including temperature and entropy effects. By calculating the vibrational frequencies of the reactants, transition states, and products, thermodynamic corrections can be applied to compute the free energies. Mapping the free energy surface allows for the determination of activation free energies and reaction free energies, which are directly related to reaction rates and equilibrium constants, respectively. This would allow for a quantitative prediction of the preferred reaction pathways for Methyl 2-chloro-3-(chloromethyl)benzoate under various conditions.

Catalysis Modeling and Mechanistic Insights

Computational modeling serves as a powerful tool for elucidating the reaction mechanisms involved in the synthesis and transformation of this compound. The synthesis of this compound and its analogs often involves complex reaction pathways, such as free-radical chlorination or nucleophilic substitutions, where theoretical calculations can provide critical insights into transition states, reaction intermediates, and kinetic parameters.

For instance, the synthesis of a related compound, methyl 2-(chloromethyl) benzoate (B1203000), is achieved through the free-radical chlorination of methyl 2-methylbenzoate (B1238997), a reaction that can be initiated by UV light or chemical initiators like benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). researchgate.net Computational modeling of such a process for this compound, presumably formed from methyl 2-chloro-3-methylbenzoate, would involve density functional theory (DFT) calculations to map out the potential energy surface of the reaction. These models can help determine the activation energies for the initiation, propagation, and termination steps of the radical chain mechanism. By calculating the energies of the radical intermediates and transition states, researchers can predict the regioselectivity of the chlorination and understand how the existing chloro substituent on the aromatic ring influences the reaction at the methyl group.

Furthermore, mechanistic insights into subsequent reactions of the chloromethyl group are crucial for its use as a synthetic intermediate. The chloromethyl group is susceptible to nucleophilic substitution (SN2) reactions. stackexchange.com Theoretical modeling can be employed to study the reaction pathway of this compound with various nucleophiles. stackexchange.com Calculations can reveal the electronic and steric effects on the reaction rate. The benzylic carbon of the chloromethyl group is rendered electron-deficient by the inductive effect of the adjacent chlorine atom and the phenyl ring, making it a prime target for nucleophilic attack. stackexchange.com Computational models can quantify this effect and predict the reaction's feasibility and rate constants, providing a deeper understanding that complements experimental kinetic studies. rsc.org These models are instrumental in optimizing reaction conditions for synthesizing derivatives with higher yields and purity.

Spectroscopic Parameter Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum mechanical calculations is an indispensable tool for the structural elucidation and verification of organic molecules like this compound. nih.gov Computational methods, particularly DFT, allow for the accurate prediction of ¹H and ¹³C NMR spectra, which aids in the unambiguous assignment of experimental signals and can help distinguish between isomers. comporgchem.com

The standard computational procedure involves a two-step process. First, the molecule's geometry is optimized to find its lowest energy conformation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p). comporgchem.com Following optimization, the NMR shielding tensors are calculated for this geometry using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, this approach can predict the chemical shifts for each unique proton and carbon atom. The predicted values are sensitive to the electronic environment of each nucleus, which is influenced by the steric and electronic effects of the chloro, chloromethyl, and methyl ester functional groups. Comparing the calculated spectrum with the experimental one provides a robust method for structural confirmation.

Illustrative Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
H (Aromatic) 7.4-7.8 C (C=O) ~165
H (-CH₂Cl) ~4.8 C (Aromatic) 128-135
H (-OCH₃) ~3.9 C (-OCH₃) ~53
C (-CH₂Cl) ~44

Note: These are typical, illustrative values based on calculations for structurally similar compounds. Actual values require specific quantum chemical computations.

Computational vibrational frequency analysis is a cornerstone for interpreting infrared (IR) and Raman spectra. For this compound, theoretical calculations can predict the vibrational modes, which correspond to specific molecular motions such as stretching, bending, and twisting of bonds. These predictions are vital for assigning the absorption bands observed in experimental spectra to their underlying molecular vibrations. nih.gov

The process typically involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule using methods like DFT or Hartree-Fock. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov

These calculations can identify characteristic frequencies for the key functional groups within this compound. For example, the strong C=O stretching vibration of the ester group, the C-Cl stretching modes for both the aromatic and aliphatic chlorine atoms, and the various C-H stretching and bending modes of the aromatic ring and methyl groups can all be predicted. researchgate.net This detailed assignment allows for a comprehensive understanding of the molecule's vibrational dynamics and provides a theoretical foundation for the interpretation of its IR and Raman spectra. rsc.org

Illustrative Data Table: Predicted Vibrational Frequencies for Key Modes of this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch Ester ~1720-1740
C-O Stretch Ester ~1250-1300
Aromatic C=C Stretch Benzene (B151609) Ring ~1450-1600
Aromatic C-H Stretch Benzene Ring ~3000-3100
C-Cl Stretch Aromatic ~1050-1100
C-Cl Stretch Chloromethyl ~700-750
CH₂ Bend (Scissoring) Chloromethyl ~1400-1450

Note: These are illustrative values based on typical computational results for similar molecules. The values are unscaled.

Molecular Interaction Studies

While this compound lacks conventional hydrogen bond donors (like O-H or N-H), it can participate in weaker intermolecular interactions that are crucial for its condensed-phase structure and properties. The oxygen atoms of the carbonyl group can act as hydrogen bond acceptors, potentially forming weak C-H···O hydrogen bonds with neighboring molecules. mdpi.com Computational chemistry provides methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to identify and characterize these weak interactions by analyzing the electron density distribution.

More significantly, the two chlorine atoms in the molecule can participate in halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophile. Computational modeling is essential for studying these interactions. By calculating the electrostatic potential surface of the molecule, the positive σ-hole on the chlorine atoms can be visualized and quantified. Further calculations can model the geometry and energetics of halogen bonds between a chlorine atom on one molecule and a nucleophilic site (such as the carbonyl oxygen) on another, revealing their role in crystal packing and molecular recognition.

The substituted benzene ring in this compound is capable of engaging in π-stacking and other aromatic interactions, which are fundamental to its solid-state structure and its interactions with other molecules. nih.gov These non-covalent interactions arise from a combination of electrostatic and dispersion forces between aromatic rings.

Computational studies can be used to explore the potential energy surfaces of dimer configurations of this compound to determine the most stable stacking arrangements. Common geometries include parallel-displaced, face-to-face, and T-shaped (or edge-to-face) orientations. researchgate.net Accurately modeling these interactions requires high-level quantum mechanical methods, often DFT with empirical dispersion corrections (e.g., DFT-D3), which properly account for the van der Waals forces that are dominant in π-stacking.

The presence of electron-withdrawing substituents (the two chloro groups and the ester) modulates the quadrupole moment of the aromatic ring. Computational analysis of the molecular electrostatic potential can reveal how these substituents create an electron-deficient π-system, influencing its preference for interacting with electron-rich aromatic rings in other molecules. These theoretical studies provide detailed, quantitative insights into the nature and strength of the aromatic interactions governing the molecule's supramolecular chemistry. nih.gov

Applications of Methyl 2 Chloro 3 Chloromethyl Benzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Molecules

The compound serves as a readily available starting material for a variety of organic transformations, enabling the synthesis of more complex substituted aromatic compounds. The two reactive centers, the benzylic chloride and the ester, can be addressed selectively under different reaction conditions. The benzylic carbon is highly susceptible to SN2 reactions with nucleophiles due to the electron-withdrawing nature of the adjacent chlorine atom and the phenyl ring. stackexchange.com

Methyl 2-chloro-3-(chloromethyl)benzoate provides a straightforward route to corresponding benzoic acid and benzyl (B1604629) alcohol derivatives.

Benzoic Acids: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-3-(chloromethyl)benzoic acid. This transformation preserves the reactive chloromethyl group for subsequent functionalization. For instance, the related compound 3-chloromethyl benzoic acid can be synthesized in a one-step reaction from benzoyl chloride and paraformaldehyde under the influence of a Lewis acid catalyst. google.com This highlights a general strategy that could be adapted.

Benzyl Alcohols: Reduction of the methyl ester moiety leads to the formation of [2-chloro-3-(chloromethyl)phenyl]methanol. Common reducing agents for esters, such as lithium aluminum hydride (LiAlH₄), can achieve this conversion. The reduction of methyl benzoate (B1203000) derivatives to benzyl alcohol is a well-established process in organic synthesis. researchgate.net For example, the reduction of methyl 2-chlorobenzoate (B514982) using sodium borohydride (B1222165) (NaBH₄) in diglyme (B29089) yields 2-chlorobenzyl alcohol. sigmaaldrich.com

Table 1: Transformation of this compound

Starting Material Reagents/Conditions Product
This compound 1. H₃O⁺ or OH⁻2. Workup 2-chloro-3-(chloromethyl)benzoic acid

The methyl ester group is a key functional handle for creating a variety of ester and amide derivatives.

Aromatic Esters: Transesterification, the process of exchanging the methyl group of the ester with a different alcohol, can be catalyzed by either acid or base. This allows for the synthesis of a wide range of substituted benzoate esters with varied properties.

Aromatic Amides: The reaction of this compound with primary or secondary amines (ammonolysis) produces the corresponding benzamides. This reaction is fundamental in the synthesis of many biologically active molecules and functional materials. Methodologies for the amidation of carboxylic acids, which can be derived from the ester, often involve activating agents like phosphonium (B103445) salts generated in situ to facilitate the reaction at room temperature. nih.govresearchgate.net

Building Block for Complex Polycyclic and Heterocyclic Systems

The dual reactivity of the molecule makes it an ideal building block for constructing fused ring systems, which are common motifs in pharmaceuticals and natural products.

The chloromethyl group is particularly useful for intramolecular and intermolecular reactions to form new rings. By reacting the chloromethyl group with a nucleophile present on a side chain, which can be introduced via the ester functionality, various ring closure reactions can be initiated. This strategy is employed in the synthesis of heterocyclic systems like isoindolinones. researchgate.net Such cyclization reactions are pivotal in building complex molecular architectures from simpler, functionalized aromatic precursors.

Advanced Materials and Polymer Chemistry Applications

The reactivity of the chloromethyl group allows for the incorporation of this aromatic structure into larger macromolecular assemblies, leading to materials with specific functions.

This compound can be used as a monomer or a functionalizing agent in polymer chemistry. The chloromethyl group can act as an initiation site for certain types of polymerization or as a point of attachment to a pre-existing polymer backbone. This process, known as polymer grafting, modifies the surface properties of materials. For example, polymers with chloromethylbenzoate side chains have been used for the functionalization of multi-walled carbon nanotubes.

Precursor for Monomer Synthesis

The ability of a molecule to act as a monomer—a repeating unit in a polymer chain—hinges on its possession of at least one reactive site that can form covalent bonds with other molecules. This compound possesses a prime reactive site in its chloromethyl group. This functional group is a classic benzylic halide, a class of compounds known for its utility as a chemical building block in organic synthesis. wikipedia.orgchemicalbook.com

The chloromethyl group can readily participate in several types of polymerization reactions. For instance, in polycondensation reactions, it can react with difunctional nucleophiles. The reaction with a diamine, diol, or dithiol would lead to the formation of polyamines, polyethers, or polythioethers, respectively, with the elimination of hydrogen chloride.

Furthermore, the chloromethyl group is an electrophile capable of participating in Friedel-Crafts-type alkylation reactions. wikipedia.orgdur.ac.uk Under the influence of a Lewis acid catalyst, it could react with electron-rich aromatic compounds to form long-chain polymers linked by diarylmethane units. The presence of the ester and the second chlorine atom on the aromatic ring provides additional sites for potential post-polymerization modification, allowing for the fine-tuning of the final polymer's properties.

Table 1: Potential Polymerization Reactions with this compound

Polymerization Type Co-monomer Example Linkage Formed Resulting Polymer Class
Polycondensation H₂N-R-NH₂ (Diamine) -CH₂-NH-R-NH- Polyamine
Polycondensation HO-R-OH (Diol) -CH₂-O-R-O- Polyether
Friedel-Crafts Polymerization Benzene (B151609) -CH₂-C₆H₄- Poly(arylenemethylene)

Chemical Probe and Derivatization Agent in Organic Chemistry

In the fields of chemical biology and medicinal chemistry, chemical probes are small molecules used to study and manipulate biological systems, while derivatization agents are used to modify a compound to make it suitable for a specific analytical method or to explore its structure-activity relationships. The utility of this compound in these roles is anchored in the high reactivity of its chloromethyl group, which acts as an efficient electrophilic handle for alkylating various nucleophilic substrates. wikipedia.orgchemicalbook.com

Diversification studies aim to create a wide variety of molecular structures from a common starting material to explore a broad chemical space, often in the search for new bioactive compounds. The chloromethyl group of this compound is an ideal reaction site for such purposes. As a benzylic chloride, it is highly susceptible to nucleophilic substitution reactions. wikipedia.org

This reactivity allows for the straightforward synthesis of a diverse library of analogs by reacting the parent compound with an array of nucleophiles. For example, reaction with various primary or secondary amines would yield a series of secondary or tertiary benzylamines. Similarly, reactions with thiols would produce thioethers, while treatment with sodium cyanide would yield a phenylacetonitrile (B145931) derivative, a precursor to pharmaceuticals. chemicalbook.com This systematic modification allows researchers to probe how different functional groups appended to the core structure influence physical, chemical, or biological properties.

Table 2: Diversification via Nucleophilic Substitution

Nucleophile Class Example Nucleophile Functional Group Introduced Product Class
Amine R-NH₂ Amino (-CH₂-NHR) Substituted Benzylamine
Thiol R-SH Thioether (-CH₂-SR) Benzyl Thioether
Alcohol / Phenol R-OH Ether (-CH₂-OR) Benzyl Ether
Cyanide NaCN Nitrile (-CH₂-CN) Substituted Phenylacetonitrile
Carboxylate R-COO⁻ Ester (-CH₂-OOCR) Benzyl Ester

A scaffold is a core molecular framework that serves as the foundation for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short period. This compound is a well-suited scaffold because it possesses multiple, orthogonally reactive functional groups.

The primary point of diversification is the highly reactive chloromethyl group. A library of compounds can be generated by reacting the scaffold with a set of diverse nucleophiles (Library A). Subsequently, a second point of diversification can be accessed at the methyl ester position. The ester can be hydrolyzed to the corresponding carboxylic acid. This new functional group can then be coupled with a library of different amines (Library B) using standard peptide coupling reagents to generate a large array of amides.

This two-dimensional approach allows for the exponential expansion of a chemical library. If the scaffold is reacted with 100 different nucleophiles at the chloromethyl position, and the resulting 100 compounds are each reacted with 100 different amines at the carboxylate position, a library of 10,000 distinct molecules can be rapidly generated. This strategy is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds to identify potential therapeutic leads.

Emerging Research Directions and Future Prospects

Development of Sustainable and Green Synthesis Protocols

Traditional synthesis routes for chlorinated benzoates often rely on harsh reagents and conditions, such as the use of chlorine gas and radical initiators like benzoyl peroxide or UV light. google.comresearchgate.net The development of green and sustainable protocols is a critical future objective. This involves replacing hazardous reagents, minimizing waste, and improving energy efficiency.

Future research will likely focus on:

Catalytic Systems: Employing non-toxic, recyclable catalysts to replace stoichiometric reagents. For instance, the use of zinc(II) salts has been shown to effectively catalyze the formation of similar chloro alkyl ethers from acetals and acid halides, offering a rapid and high-yield alternative. organic-chemistry.org

Alternative Chlorinating Agents: Investigating solid, stable, and safer chlorinating agents, such as N-chlorosuccinimide (NCS), to replace gaseous chlorine.

Flow Chemistry: Transitioning from batch to continuous flow processes can enhance safety, improve heat and mass transfer, and allow for more precise control over reaction parameters, leading to higher yields and purity. patsnap.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

ParameterTraditional Synthesis (e.g., Free-Radical Chlorination)Potential Green Synthesis Protocol
Chlorinating AgentChlorine Gas (Cl₂)N-Chlorosuccinimide (NCS)
Initiator/CatalystUV Light or Benzoyl PeroxideRecyclable Solid Acid Catalyst
SolventCarbon Tetrachloride (toxic, ozone-depleting)Supercritical CO₂ or Solvent-Free Conditions
Energy InputHigh Temperature/UV IrradiationLower Temperature, Catalytic Conditions
Waste ProfileSignificant HCl byproduct, chlorinated organic wasteReduced byproducts, recyclable catalyst

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge fields in organic synthesis that use light or electrical energy, respectively, to drive chemical reactions. For Methyl 2-chloro-3-(chloromethyl)benzoate, these techniques could offer novel pathways for transformation that are inaccessible through traditional thermal methods.

Photocatalysis: Visible-light photocatalysis could enable selective activation of C-H or C-Cl bonds under mild conditions. This could facilitate, for example, the direct coupling of the chloromethyl group with other organic fragments or the selective dehalogenation of the aromatic ring, providing access to new derivatives.

Electrocatalysis: Electrochemical methods could be employed for both reductive and oxidative transformations. Reductive electrocatalysis might allow for the controlled conversion of the chloromethyl group to a methyl or hydroxymethyl group, while oxidative processes could target the aromatic ring for functionalization.

Chemo- and Regioselective Functionalization Strategies

This compound possesses multiple reactive sites: the benzylic chloride, the ester group, and the chlorinated aromatic ring. Developing strategies to selectively functionalize one site while leaving the others untouched is a significant challenge and a key area for future research. nih.gov

The benzylic chloride is highly susceptible to nucleophilic substitution (SN2) reactions. stackexchange.com This reactivity is often exploited, but controlling it in the presence of other functional groups requires carefully designed strategies. Future work will likely involve:

Orthogonal Protecting Groups: Developing protection strategies that allow for the sequential modification of different parts of the molecule.

Catalyst-Controlled Selectivity: Designing catalysts that can distinguish between the different reactive sites based on their steric or electronic properties to direct incoming reagents to a specific position. For instance, a bulky catalyst might favor reaction at the less hindered chloromethyl group over substitution at the aromatic ring.

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize complex reactions and understand their underlying mechanisms, real-time monitoring is indispensable. Advanced in-situ spectroscopic techniques allow chemists to observe a reaction as it happens, providing critical data on reaction kinetics, the formation of intermediates, and the generation of byproducts.

For reactions involving this compound, the following techniques could be transformative:

ReactIR (FTIR): To track the concentration of reactants, products, and key functional groups (like the ester carbonyl) in real-time.

In-situ NMR: To obtain detailed structural information about transient intermediates that may not be isolable.

Raman Spectroscopy: To monitor changes in specific vibrational modes, which can be particularly useful for reactions in heterogeneous or complex mixtures.

Spectroscopic TechniquePotential Application for this compoundInformation Gained
In-situ FTIR (ReactIR)Monitoring ester hydrolysis or substitution at the chloromethyl position.Reaction kinetics, endpoint determination, detection of intermediates.
In-situ NMRIdentifying transient species in complex catalytic cycles.Mechanistic pathway elucidation, structural confirmation of intermediates.
Raman SpectroscopyTracking changes to the aromatic ring or C-Cl bonds during a reaction.Phase changes, catalyst state, reaction progress in slurries or solids.

Synergistic Experimental and Computational Research Frameworks

The integration of computational chemistry with experimental work provides a powerful framework for modern chemical research. dovepress.com Density Functional Theory (DFT) is a particularly valuable tool for predicting molecular properties and reaction outcomes. nih.gov

For this compound, a synergistic approach would involve:

Predicting Reactivity: Using DFT to calculate the energies of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to predict the most likely sites for nucleophilic or electrophilic attack. nih.govresearchgate.net

Modeling Reaction Pathways: Simulating the energy profiles of potential reaction mechanisms to identify the most favorable pathways and transition states. This can guide the selection of catalysts and reaction conditions to favor a desired product. imist.ma

Interpreting Spectroscopic Data: Calculating theoretical vibrational or NMR spectra of proposed intermediates to help assign and interpret data obtained from in-situ monitoring experiments.

This combined approach accelerates the discovery and optimization process, reducing the need for extensive empirical screening and providing a deeper, more fundamental understanding of the chemical system.

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